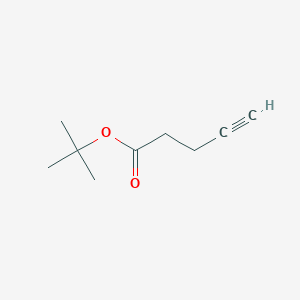

Tert-butyl Pent-4-ynoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl pent-4-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-5-6-7-8(10)11-9(2,3)4/h1H,6-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWJMJVACAWLAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901270154 | |

| Record name | 4-Pentynoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185986-76-9 | |

| Record name | 4-Pentynoic acid, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185986-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentynoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Tert Butyl Pent 4 Ynoate

Esterification Approaches for Terminal Alkyne-Containing Carboxylic Acids

The synthesis of tert-butyl pent-4-ynoate (B8414991), a valuable building block in organic synthesis, is primarily achieved through the esterification of its parent carboxylic acid, pent-4-ynoic acid. myskinrecipes.com Various methods have been developed to facilitate this transformation, each with its own advantages depending on the scale and substrate sensitivity.

Steglich-Type Esterification and Related Coupling Strategies

Steglich esterification is a highly effective and mild method for forming ester bonds, particularly for sterically hindered alcohols like tert-butanol (B103910) or acid-sensitive substrates. nih.govorganic-chemistry.orgcommonorganicchemistry.com This method avoids the harsh acidic conditions of traditional Fischer esterification, under which tert-butanol is prone to dehydration to isobutene. organic-chemistry.org The reaction typically involves a carboxylic acid, an alcohol, a coupling agent, and a nucleophilic catalyst.

The core of this strategy is the activation of the carboxylic acid (pent-4-ynoic acid) by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). nih.gov This activation forms a highly reactive O-acylisourea intermediate. organic-chemistry.org In the presence of a catalyst, typically 4-(dimethylamino)pyridine (DMAP), the acyl group is transferred to DMAP, creating an even more reactive acylpyridinium salt. organic-chemistry.org This "active ester" then readily reacts with tert-butanol to furnish the desired tert-butyl pent-4-ynoate and a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU), which is often insoluble in the reaction solvent and can be removed by filtration. organic-chemistry.orgvulcanchem.com

A common procedure for synthesizing this compound involves reacting pent-4-ynoic acid with tert-butanol using DCC as the coupling agent and a catalytic amount of DMAP. vulcanchem.com The use of DMAP is crucial for efficient esterification, as it acts as an acyl transfer reagent, accelerating the reaction. organic-chemistry.org Research has shown this method can produce this compound in good yields; for instance, one procedure reported a yield of 80%. rsc.org

Table 1: Reagents in Steglich-Type Esterification of Pent-4-ynoic Acid

| Role | Compound Name | Abbreviation |

| Carboxylic Acid | Pent-4-ynoic acid | - |

| Alcohol | tert-butanol | t-BuOH |

| Coupling Agent | N,N'-Dicyclohexylcarbodiimide | DCC |

| Coupling Agent | N,N'-Diisopropylcarbodiimide | DIC |

| Catalyst | 4-(Dimethylamino)pyridine | DMAP |

Other Established Chemical Synthesis Procedures

Beyond the Steglich protocol, other methods can be employed for the synthesis of tert-butyl esters from carboxylic acids. One common alternative involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. This two-step process begins with the treatment of pent-4-ynoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form pent-4-ynoyl chloride. The subsequent reaction of this isolated acid chloride with tert-butanol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, would yield the final ester.

Another approach is the direct alkylation of the carboxylate salt of pent-4-ynoic acid. This involves deprotonating the carboxylic acid with a base to form pent-4-ynoate, which then acts as a nucleophile. However, this method is generally less suitable for producing tert-butyl esters due to the propensity of the required tert-butyl halide to undergo elimination under basic conditions.

Derivatization of Pent-4-ynoic Acid Precursors

The synthesis of this compound is not limited to the direct esterification of pent-4-ynoic acid. It can also be accessed through the derivatization of related molecules or by constructing the carbon skeleton from simpler synthons.

Conversion from Readily Available Alkyne-Containing Synthons

This compound can be synthesized from precursors other than pent-4-ynoic acid itself. For example, the parent acid, pent-4-ynoic acid, is commonly synthesized via the oxidation of pent-4-yn-1-ol. chemicalbook.com A typical procedure uses Jones reagent (CrO₃ in H₂SO₄) in acetone (B3395972) to achieve this transformation, with reported yields as high as 82%. chemicalbook.com Once the pent-4-ynoic acid is formed, it can be converted to its tert-butyl ester using the methods described previously. rsc.org

Furthermore, more complex structures containing the pent-4-ynoate framework can be built from different alkyne-containing starting materials. For instance, a related class of compounds, tert-butyl 2,5-diaryl-3-oxopent-4-ynoates, are synthesized by reacting arylacetylenes with the acid chloride of a malonic acid half-ester, specifically the acid chloride of tert-butyl 2-phenylmalonate. acs.org This demonstrates the principle of constructing the pentynoate backbone from separate alkyne and ester-containing synthons.

Table 2: Synthesis of Pent-4-ynoic Acid Precursor

| Starting Material | Reagent | Product | Yield |

| Pent-4-yn-1-ol | Jones Reagent | Pent-4-ynoic acid | 82% chemicalbook.com |

Reactivity and Mechanistic Investigations of Tert Butyl Pent 4 Ynoate in Organic Transformations

Functional Group Interconversions at the Alkyne Moiety

The terminal alkyne of tert-butyl pent-4-ynoate (B8414991) is a site of rich chemical reactivity, enabling the introduction of various substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.

Silylation and Desilylation Strategies

The protection of the terminal alkyne via silylation is a common strategy to prevent unwanted side reactions during subsequent synthetic steps. The acidic proton of the alkyne can be readily replaced by a silyl (B83357) group, typically by treatment with a silyl halide in the presence of a base. nih.gov

Common silylating agents include trimethylsilyl (B98337) (TMS) chloride and tert-butyldimethylsilyl (TBDMS) chloride. The choice of silyl group can influence the stability and reactivity of the protected alkyne. For instance, TBDMS ethers are generally more stable to a wider range of reaction conditions than TMS ethers. agroipm.cn

Desilylation, the removal of the silyl protecting group, is typically achieved under mild conditions. nih.gov Fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), are highly effective for cleaving silicon-carbon bonds. Alternatively, treatment with potassium carbonate in methanol (B129727) can also effect the removal of the silyl group. nih.gov The ease of both silylation and desilylation makes this a highly useful protective strategy in multi-step syntheses.

A general route for the silylation of a terminal alkyne involves the use of a strong base like n-butyllithium (n-BuLi) to deprotonate the alkyne, followed by quenching with a silyl halide. nih.gov

| Reactant | Reagents | Product | Notes |

| Terminal Alkyne | 1. n-BuLi 2. R3SiCl | Silyl-protected Alkyne | R can be a variety of alkyl or aryl groups. nih.gov |

| Silyl-protected Alkyne | TBAF or K2CO3/MeOH | Terminal Alkyne | Mild deprotection conditions. nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction has been widely applied in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org

In the context of tert-butyl pent-4-ynoate, the terminal alkyne can be coupled with a variety of aryl or vinyl halides to introduce new substituents. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgwikipedia.org However, copper-free Sonogashira coupling protocols have also been developed. libretexts.org

The choice of palladium catalyst, ligands, and reaction conditions can significantly impact the efficiency and outcome of the coupling reaction. Common palladium sources include Pd(PPh3)4 and PdCl2(PPh3)2. beilstein-journals.org

A notable variation is the carbonylative Sonogashira coupling, which introduces a carbonyl group between the alkyne and the aryl group using a carbon monoxide source, such as tert-butyl isocyanide. organic-chemistry.org

| Alkyne | Coupling Partner | Catalyst System | Product | Yield |

| Phenylacetylene | Iodobenzene | PdCl2(PPh3)2/CuI | Diphenylacetylene | Good to Excellent beilstein-journals.org |

| Terminal Alkynes | Aryl Bromides | Pd(OAc)2/DPEPhos | Alkynyl Imines | Up to 96% organic-chemistry.org |

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of an H-X molecule across the carbon-carbon triple bond of the alkyne. This can include reactions such as hydration, hydrohalogenation, and hydroamination, leading to the formation of ketones, vinyl halides, and enamines, respectively.

While specific examples for this compound are not extensively detailed in the provided context, the general principles of alkyne hydrofunctionalization apply. For instance, the metal-catalyzed cycloisomerization of alkynoic acids, a type of intramolecular hydroalkoxylation, is a well-established method for synthesizing unsaturated lactones. uniovi.es

Ester Reactivity and Carboxylic Acid Derivatization

The tert-butyl ester group of this compound serves as a protecting group for the carboxylic acid functionality. Its selective removal allows for subsequent derivatization, such as amide bond formation.

Selective Cleavage and Deprotection Strategies

The tert-butyl ester is known for its stability under a variety of conditions but can be selectively cleaved under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for this purpose. researchgate.net

However, for substrates containing other acid-labile protecting groups, more selective methods are required. The use of Lewis acids, such as zinc bromide (ZnBr2) in dichloromethane, has been shown to chemoselectively cleave tert-butyl esters in the presence of other sensitive functionalities. researchgate.net Another approach involves the use of aqueous phosphoric acid, which offers a mild and environmentally benign method for deprotection. organic-chemistry.org

| Substrate | Reagent | Product | Notes |

| N-Boc-amino acid tert-butyl ester | ZnBr2 in CH2Cl2 | N-Boc-amino acid | Selective cleavage of the ester. researchgate.net |

| tert-Butyl esters | Aqueous H3PO4 | Carboxylic acids | Mild and selective deprotection. organic-chemistry.org |

Amide Bond Formation and Peptide Coupling Applications

Once the tert-butyl ester is deprotected to reveal the carboxylic acid, it can be activated and coupled with an amine to form an amide bond. This is a fundamental transformation in peptide synthesis and the synthesis of many other biologically active molecules. nih.gov

The carboxylic acid is typically activated using a coupling reagent to form a more reactive intermediate, which then readily reacts with the amine. researchgate.net Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. peptide.com Other highly efficient coupling reagents include uronium/aminium salts like HBTU and TBTU. peptide.com

The conversion of tert-butyl esters directly to amides can also be achieved. For example, treatment with thionyl chloride can convert the ester to an acid chloride in situ, which then reacts with an amine to form the amide. organic-chemistry.org

| Starting Material | Reagents | Product | Key Feature |

| Carboxylic Acid + Amine | DIC/HOBt | Amide | Minimizes racemization in peptide coupling. peptide.com |

| Carboxylic Acid + Amine | HBTU/TBTU | Amide | Highly efficient coupling. peptide.com |

| tert-Butyl Ester | 1. SOCl2 2. Amine | Amide | Direct conversion to amide. organic-chemistry.org |

Intramolecular Cyclization Cascades

Intramolecular cyclization reactions of this compound and related compounds are powerful methods for the synthesis of various carbocyclic and heterocyclic structures. These transformations are often mediated by transition metal catalysts that activate the alkyne moiety towards nucleophilic attack.

Silver(I) salts are effective catalysts for the activation of carbon-carbon triple bonds, facilitating intramolecular cyclization. In the case of tert-butyl 2,5-diaryl-3-oxopent-4-ynoates, which are derivatives of this compound, silver(I) catalysis leads to de-tert-butylating π-cyclizations. acs.orgnih.gov The regioselectivity of these reactions, yielding either six-membered hydroxypyrones or five-membered pulvinones, can be precisely controlled by the choice of the silver salt's counterion and the use of additives. acs.orgnih.gov

Specifically, the use of AgSbF₆ in methanol selectively promotes a 6-endo-dig cyclization, leading to the formation of 3,6-diaryl-4-hydroxy-2-pyrones. acs.orgnih.gov Conversely, employing a combination of Ag₂CO₃ and DABCO in acetonitrile (B52724) directs the reaction towards a 5-exo-dig cyclization, resulting in the exclusive formation of (Z)-configured 2-aryl-4-(arylmethylidene)tetronic acids, also known as pulvinones. acs.orgnih.gov The proposed mechanism involves the coordination of the Ag(I) catalyst to the alkyne, which is then attacked by the enolized β-ketoester. mdpi.com

Table 1: Regioselective Control in Silver-Catalyzed Cyclization of tert-Butyl 2,5-diaryl-3-oxopent-4-ynoates

| Catalyst System | Solvent | Cyclization Mode | Major Product |

|---|---|---|---|

| AgSbF₆ | Methanol | 6-endo-dig | 3,6-Diaryl-4-hydroxy-2-pyrone |

| Ag₂CO₃ / DABCO | Acetonitrile | 5-exo-dig | (Z)-2-Aryl-4-(arylmethylidene)tetronic acid |

Data sourced from Organic Letters, 2018, 20 (23), 7455-7460. acs.orgnih.gov

This methodology highlights the ability to selectively construct different heterocyclic scaffolds from a common precursor by fine-tuning the reaction conditions. acs.orgnih.gov

Gold catalysts, particularly gold(I) complexes, are highly effective in catalyzing the intramolecular cyclization of alkynoates due to their strong π-acidity. nih.govacs.orgresearchgate.net These reactions are a cornerstone in the synthesis of oxygen-containing heterocycles. nih.gov For instance, gold(I)-catalyzed intramolecular 6-endo-dig cyclization of tert-butyl ynoates has been a key step in the total synthesis of natural products like (+)-violapyrone C. nih.govresearchgate.net

The general mechanism for gold-catalyzed cyclization involves the activation of the alkyne by the gold(I) catalyst, making it more susceptible to nucleophilic attack by an internal oxygen nucleophile, such as a carboxylic acid or a hydroxyl group. acs.orgnih.gov This process has been widely used to construct butenolides and other lactones. Research has shown that with a catalyst like [(SPhos)AuNTf₂], ynoates can be smoothly converted to the corresponding 2-pyrones, where the cleavage of the tert-butyl group is a critical step in the formation of the final product. researchgate.net

Table 2: Gold-Catalyzed Cyclization of a tert-Butyl Ynoate Derivative

| Substrate | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|

| Inseparable mixture of a β-keto ester and its tautomer | Bis(trifluoromethanesulfonyl)imidate-gold(I) | AcOH/MeCN (4:1) | 2-pyrone derivative | 73% |

Data sourced from Marine Drugs, 2015, 13, 1586-1610. nih.govresearchgate.net

The efficiency and selectivity of these gold-catalyzed cyclizations have made them a valuable tool in the synthesis of complex molecules. nih.govacs.org

Palladium catalysts are also versatile tools for mediating intramolecular additions to alkynes. A notable example is the tandem palladium-catalyzed intramolecular addition of active methylene (B1212753) compounds to alkynes, followed by a cross-coupling reaction with (hetero)aryl halides. rsc.org This process allows for the construction of functionalized cyclic systems.

In a study involving di-tert-butyl pent-4-yn-1-ylpropanedioate, a derivative of this compound, a palladium-catalyzed reaction with bromobenzene (B47551) was performed. rsc.org The reaction proceeds through an initial intramolecular nucleophilic addition of the malonate to the palladium(II)-activated alkyne via a 5-exo-dig cyclization. rsc.org This is followed by a reductive elimination step that couples the resulting vinylpalladium species with the aryl halide. rsc.org Mechanistic studies have indicated that the 5-exo-dig cyclization is the rate-limiting step of this transformation. rsc.org

Table 3: Palladium-Catalyzed Tandem Cyclization/Cross-Coupling

| Alkyne Substrate | Coupling Partner | Catalyst System | Product Yield |

|---|---|---|---|

| di-tert-butyl pent-4-yn-1-ylpropanedioate | Bromobenzene | XPhos Pd G3 | 26% |

Data sourced from Chemical Communications, 2019, 56, 455-458. rsc.org

This type of palladium-catalyzed annulation demonstrates the potential to build complex molecular architectures through a cascade process involving C-C bond formation and cyclization. nih.govpku.edu.cnrsc.org

Tandem Reactions and Multicomponent Processes

This compound and its derivatives can participate in tandem reactions and multicomponent processes, which are highly efficient methods for constructing complex molecules in a single operation. These reactions often involve a sequence of catalytic events, combining multiple bond-forming steps.

Palladium catalysis has been instrumental in developing such processes. For example, a palladium-catalyzed tandem oxidative cyclization-redox relay has been used to synthesize highly substituted tetrahydrofurans. acs.org While not directly using this compound, the principles can be applied to similar unsaturated esters.

Isocyanide-based multicomponent reactions, such as the Ugi reaction, are powerful tools for generating molecular diversity. thieme-connect.com These reactions can be combined with subsequent cyclization steps. For instance, a domino Ugi four-component reaction followed by a Michael addition has been developed to synthesize fused tris-heterocyclic γ-lactams. thieme-connect.com The tert-butyl group can be crucial in these sequences, as its cleavage can trigger a subsequent cyclization step. thieme-connect.com

Furthermore, palladium-catalyzed multicomponent reactions that involve C-H functionalization are an emerging area. scholaris.ca These reactions can combine an organic azide, a terminal alkyne, and an internal alkyne in a chemoselective process to create polycyclic triazoles. scholaris.ca The versatility of this compound as a building block makes it a potential substrate for such complex transformations.

Strategic Applications of Tert Butyl Pent 4 Ynoate in Complex Molecular Synthesis

Scaffold Synthesis in Biomimetic and Peptidomimetic Research

The development of molecular scaffolds that mimic biological structures is a cornerstone of biomimetic and peptidomimetic research. Tert-butyl pent-4-ynoate (B8414991) plays a significant role in this field due to its ability to introduce a reactive alkyne functionality into these scaffolds.

Design and Synthesis of Alkyne-Functionalized Scaffolds for Ligation

Tert-butyl pent-4-ynoate is frequently employed in the synthesis of alkyne-functionalized scaffolds. The terminal alkyne group serves as a handle for various ligation chemistries, allowing for the attachment of peptides or other biomolecules. rsc.orgcore.ac.uk The synthesis often begins with the protection of the carboxylic acid of 4-pentynoic acid as a tert-butyl ester, yielding this compound. rsc.orgrsc.orgresearchgate.net This protection strategy is crucial for preventing unwanted side reactions during subsequent synthetic steps. The resulting alkyne-functionalized scaffold can then be used to assemble complex molecular architectures that mimic the discontinuous epitopes of proteins, such as the HIV gp120 protein. rsc.orgrsc.orgresearchgate.net

For instance, a tri-alkyne functionalized TAC-scaffold (Triazacyclophane) has been synthesized for the assembly of cyclic peptides to mimic discontinuous epitopes. rsc.orgrsc.orgresearchgate.net The synthesis involved protecting the carboxylic acid of 4-pentynoic acid as a tert-butyl ester and then introducing silyl (B83357) protecting groups to the alkyne. rsc.orgrsc.org This orthogonally protected scaffold allows for the sequential and chemoselective ligation of different peptide fragments. rsc.orgrsc.org

Integration into Click Chemistry Conjugation Strategies

The terminal alkyne of this compound is a perfect reaction partner for azides in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". csic.esnih.govrsc.org This reaction is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups, making it ideal for bioconjugation and the synthesis of complex molecules. csic.esnih.govrsc.orgnih.govscholaris.ca

In the context of scaffold synthesis, the alkyne functionality introduced by this compound allows for the efficient conjugation of azide-containing molecules, such as peptides, onto the scaffold. rsc.orgrsc.org This "click" reaction forms a stable triazole linkage. nih.govrsc.org The CuAAC reaction can be performed under mild conditions, often at room temperature and even in the absence of a solvent, which is beneficial for sensitive biological molecules. csic.es Researchers have developed various copper catalysts, including functionalized NHC-based polynuclear catalysts, to improve the efficiency and scope of the CuAAC reaction. csic.es

Building Block in Natural Product Total Synthesis Initiatives

The total synthesis of natural products is a challenging and creative area of organic chemistry that often requires the development of novel synthetic strategies. This compound has proven to be a valuable building block in the synthesis of several classes of natural products.

Precursor to Enediyne Systems and Analogues

Enediynes are a class of natural products known for their potent antitumor activity, which stems from their ability to undergo Bergman cyclization to generate highly reactive diradical species that can cleave DNA. researchgate.netuga.edu this compound serves as a key precursor in the synthesis of unnatural enediynes and their analogues. researchgate.net

The synthesis of these complex molecules often involves a Sonogashira coupling reaction, where this compound is coupled with a suitable dihalide. researchgate.net For example, new enediyne compounds have been synthesized through the Sonogashira coupling of this compound with a diiodomaleimide derivative. researchgate.net The resulting acyclic enediynes can be designed to have specific triggers for their activation, offering a promising direction for the development of novel antitumor agents. researchgate.netuga.edu

Intermediates in the Synthesis of Pyrone-Containing Structures

Pyrone-containing structures are found in a wide variety of natural products with diverse biological activities. mdpi.comnih.govresearchgate.net Tert-butyl ynoates, including this compound, are valuable intermediates in the synthesis of 2-pyrones. mdpi.comnih.govresearchgate.netflinders.edu.au

One key strategy involves the gold(I)-catalyzed intramolecular 6-endo-dig cyclization of tert-butyl ynoates. mdpi.comnih.govresearchgate.net This reaction has been successfully applied to the total synthesis of natural products like (+)-violapyrone C and neurymenolide A. mdpi.comnih.govresearchgate.net The mechanism is proposed to involve the cleavage of the tert-butyl group from a putative intermediate, which is critical for the formation of the 2-pyrone ring. mdpi.comresearchgate.net Palladium-catalyzed methods have also been developed for the synthesis of 2-pyrones, often involving a Sonogashira coupling followed by electrophilic cyclization. mdpi.com

Contributions to Advanced Heterocyclic Compound Synthesis

Heterocyclic compounds are a vast and important class of molecules with a wide range of applications in medicine and materials science. This compound has been utilized in the synthesis of various heterocyclic systems.

Research has shown that the reaction of methyl 3-acetyl-5-(tert-butyl)-1H-pyrazole-1-carboxylate with hydrazines can lead to the formation of pyrazole (B372694) derivatives. mdpi.com While this specific example does not directly use this compound, it highlights the utility of related butoxycarbonyl-protected building blocks in heterocyclic synthesis. Furthermore, the hydroamination of alkynes, including those derived from this compound, with hydrazines can be a powerful method for the synthesis of indoles. d-nb.info For instance, the reaction of phenylhydrazine (B124118) with methyl pent-4-ynoate has been shown to produce an indole (B1671886) analogue. d-nb.info This demonstrates the potential of this compound as a precursor for generating functionalized alkynes that can then be cyclized to form various heterocyclic rings.

Computational Chemistry and Theoretical Studies Pertaining to Tert Butyl Pent 4 Ynoate

Quantum-Chemical Calculations for Reaction Mechanism Elucidation

Quantum-chemical calculations, most notably Density Functional Theory (DFT), are frequently employed to unravel the intricate mechanistic details of reactions involving acetylenic esters like tert-butyl pent-4-ynoate (B8414991). These calculations can map out the entire reaction pathway, identifying the most energetically favorable route and elucidating the roles of catalysts, reagents, and solvents. mdpi.comresearchgate.net

A significant area of investigation has been the metal-catalyzed cyclization of alkyne-containing compounds. For instance, in the silver-catalyzed π-cyclization of tert-butyl 3-oxopent-4-ynoate, a close derivative of tert-butyl pent-4-ynoate, computational studies have been pivotal. acs.orgacs.org These studies explore how the catalyst, typically a silver(I) salt, activates the alkyne moiety. The general mechanism involves the formation of a silver-π complex, which enhances the electrophilicity of the carbon-carbon triple bond and facilitates nucleophilic attack. acs.orgnumberanalytics.com

DFT calculations can model the initial coordination of the silver catalyst to the alkyne, the subsequent intramolecular attack by a nucleophile (such as an enol or enolate in the case of 3-oxopent-4-ynoate), and the final steps of protodemetalation or further rearrangement to yield the final products. acs.org By calculating the Gibbs free energies of activation for different potential pathways, researchers can determine the kinetically preferred mechanism. nih.gov For example, these calculations can distinguish between a stepwise pathway, involving discrete intermediates, and a concerted process where bond formation and breaking occur simultaneously.

The theoretical models often include explicit solvent molecules to better represent the reaction environment, as solvent can play a crucial role in stabilizing charged intermediates and transition states. nih.gov The choice of functional and basis set for the DFT calculations is critical for obtaining accurate results that align with experimental observations. nih.gov

Table 1: Representative Energy Barriers for Proposed Mechanistic Steps in Alkyne Cyclization

| Mechanistic Step | Proposed Intermediate/Transition State | Calculated ΔG‡ (kcal/mol) | Computational Method |

| Alkyne Activation | Silver-π Complex Formation | Low to moderate | DFT (e.g., B3LYP) |

| Nucleophilic Attack | 5-exo-dig vs. 6-endo-dig Transition State | Varies with substrate and catalyst | DFT |

| Protonolysis | Proton Transfer to Metalated Intermediate | Typically low barrier | DFT with explicit solvent |

Note: The values in this table are illustrative and depend on the specific reaction system and computational level of theory.

Prediction of Regioselectivity and Stereoselectivity in Transformations

One of the most valuable applications of computational chemistry in the context of this compound transformations is the prediction and rationalization of selectivity. Many reactions involving this substrate can lead to multiple regioisomeric or stereoisomeric products. Understanding the factors that control this selectivity is crucial for developing synthetically useful methods.

In the case of the silver-catalyzed cyclization of tert-butyl 3-oxopent-4-ynoate, a key challenge is controlling the ring size of the product, which can be either a five-membered hydroxypyrone or a six-membered pulvinone derivative. acs.org DFT calculations can be used to model the transition states for the competing cyclization pathways (e.g., 5-exo-dig vs. 6-endo-dig). By comparing the activation energies of these transition states, it is possible to predict which regioisomer will be preferentially formed under a given set of conditions. acs.org

These calculations have revealed that subtle factors, such as the nature of the counter-ion on the silver catalyst and the presence of additives, can have a profound impact on the energy difference between the competing transition states, thereby switching the regioselectivity of the reaction. acs.org This predictive power is invaluable for optimizing reaction conditions to favor the desired product.

Stereoselectivity, particularly enantioselectivity in asymmetric catalysis, can also be modeled. nsf.gov When chiral ligands are used with a metal catalyst, computational methods can help to understand the origin of enantioselectivity by modeling the diastereomeric transition states leading to the (R) and (S) products. The calculated energy difference between these transition states can be correlated with the experimentally observed enantiomeric excess (ee). This approach has been applied to various silver- and gold-catalyzed reactions of alkynes, providing insights that guide the development of more effective chiral catalysts. nsf.govacs.org

Table 2: Factors Influencing Selectivity in Alkyne Cyclizations

| Selectivity Type | Controlling Factors | Computational Insight |

| Regioselectivity | Catalyst (metal, ligands, counter-ion), Substrate structure, Additives, Solvent | Comparison of transition state energies for competing pathways (e.g., exo vs. endo cyclization). acs.org |

| Stereoselectivity | Chiral ligands, Catalyst-substrate interactions, Non-covalent interactions | Modeling of diastereomeric transition states to predict the major enantiomer/diastereomer. nsf.gov |

In Silico Approaches to Catalyst and Reaction Design

Beyond explaining observed reactivity, computational chemistry is increasingly used in a predictive capacity for the in silico design of new catalysts and reactions. creative-quantum.eu This involves using theoretical calculations to screen potential catalysts or substrates before they are synthesized and tested in the lab, thereby accelerating the discovery process. acs.orgcreative-quantum.eu

For reactions involving this compound, in silico approaches could be used to design a catalyst that favors a specific, desired transformation. For example, if a particular cyclization pathway is desired, one could computationally screen a library of ligands for a given metal (e.g., silver or gold) to identify the ligand that minimizes the activation barrier for the desired pathway while maximizing the barrier for competing side reactions. creative-quantum.eu This process often involves identifying key descriptors of the catalyst (e.g., steric bulk, electronic properties) that correlate with its performance.

The design process can be iterative. An initial set of catalysts is modeled, leading to a hypothesis about the relationship between catalyst structure and reactivity. This hypothesis is then tested experimentally. The experimental results, in turn, are used to refine the computational model, leading to a more accurate predictive tool. acs.org This synergistic interplay between computation and experiment is a hallmark of modern catalyst development. creative-quantum.eu

Furthermore, computational methods can be used to explore entirely new reaction pathways for substrates like this compound. By modeling hypothetical reactions, it may be possible to identify novel transformations that are energetically feasible but have not yet been discovered experimentally. This can provide inspiration for new research directions in synthetic chemistry.

Analytical Characterization Methodologies in Tert Butyl Pent 4 Ynoate Research

Spectroscopic Techniques for Structural Confirmation (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of tert-butyl pent-4-ynoate (B8414991) by providing information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of tert-butyl pent-4-ynoate exhibits characteristic signals that correspond to the different types of protons in the molecule. The tert-butyl group typically appears as a sharp singlet, integrating to nine protons, due to the magnetic equivalence of the methyl protons. The methylene (B1212753) protons adjacent to the carbonyl group and those adjacent to the alkyne group will appear as distinct multiplets. The terminal alkyne proton will also produce a characteristic signal. A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows signals at approximately 1.45 ppm for the tert-butyl protons, a multiplet at 1.96 ppm for the terminal alkyne proton, and a multiplet around 2.45 ppm for the two methylene groups. gla.ac.uk

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation by showing signals for each unique carbon atom. Key resonances include those for the carbonyl carbon of the ester, the quaternary and methyl carbons of the tert-butyl group, the two methylene carbons, and the two sp-hybridized carbons of the alkyne. A reported ¹³C NMR spectrum in CDCl₃ provides valuable data for the assignment of these carbons. gla.ac.uk

Interactive Data Table: NMR Data for this compound

| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Multiplicity | Assignment |

| ¹H | 1.45 | s | -C(CH ₃)₃ |

| ¹H | 1.96 | m | ≡C-H |

| ¹H | 2.45 | m | -CH ₂-CH ₂- |

| ¹³C | Data not available in search results | C=O | |

| ¹³C | Data not available in search results | C (CH₃)₃ | |

| ¹³C | Data not available in search results | -C(C H₃)₃ | |

| ¹³C | Data not available in search results | -C H₂-C=O | |

| ¹³C | Data not available in search results | -C H₂-C≡ | |

| ¹³C | Data not available in search results | -C ≡CH | |

| ¹³C | Data not available in search results | -C≡C H |

Infrared (IR) Spectroscopy

While specific IR spectral data for this compound was not found in the search results, the expected characteristic absorption bands can be predicted based on its functional groups. The IR spectrum would be expected to show a strong absorption band for the C=O (carbonyl) stretch of the ester group, typically in the region of 1735-1750 cm⁻¹. The presence of the terminal alkyne would be indicated by a sharp, weak to medium absorption band for the C≡C stretch around 2100-2140 cm⁻¹ and a strong, sharp band for the ≡C-H stretch at approximately 3300 cm⁻¹. The C-H stretching of the alkyl groups would appear in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. While a specific mass spectrum for this compound was not found, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (154.21 g/mol ). Common fragmentation patterns for tert-butyl esters include the loss of the tert-butyl group to form a stable tert-butyl cation (m/z 57) and the loss of isobutylene (B52900) (m/z 56).

Chromatographic Purity and Separation Methods (HPLC, GC, Column Chromatography)

Chromatographic techniques are essential for assessing the purity of this compound and for its purification from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Both HPLC and GC are powerful analytical techniques for determining the purity of this compound. In HPLC, a reversed-phase column with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water, would likely be used for analysis. In GC, the compound's volatility allows for its analysis on a suitable capillary column, often coupled with a mass spectrometer (GC-MS) for definitive identification of the main peak and any impurities. While specific methods for this compound were not detailed in the search results, general methods for the analysis of esters are widely available.

Column Chromatography

Column chromatography is a fundamental purification technique used in the synthesis of this compound. This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. A solvent system, or eluent, of appropriate polarity is chosen to move the compounds through the column at different rates. For this compound, a non-polar solvent system, such as a mixture of ethyl acetate (B1210297) and hexanes, is often employed. nih.govuu.nl The progress of the separation is monitored by thin-layer chromatography (TLC), and a reported Rf value of 0.43 in a 0.5:9.5 mixture of diethyl ether and hexane (B92381) provides a reference for its chromatographic behavior. gla.ac.uk

Interactive Data Table: Chromatographic Data for this compound

| Technique | Stationary Phase | Mobile Phase/Eluent | Observed Result |

| Column Chromatography | Silica Gel | Ethyl acetate/Hexanes | Effective for purification. nih.govuu.nl |

| Thin-Layer Chromatography (TLC) | Silica Gel | Diethyl ether/Hexane (0.5:9.5) | Rf = 0.43. gla.ac.uk |

| HPLC | Data not available in search results | Data not available in search results | Data not available in search results |

| GC | Data not available in search results | Data not available in search results | Data not available in search results |

Future Perspectives and Emerging Avenues in Tert Butyl Pent 4 Ynoate Research

Green Chemistry Principles in Synthesis and Transformation

The integration of green chemistry principles into the synthesis and subsequent reactions of tert-butyl pent-4-ynoate (B8414991) is a key area of future development. The focus is on minimizing environmental impact by improving atom economy, reducing waste, and utilizing safer reagents and conditions. acs.org

One of the core tenets of green chemistry is maximizing atom economy , ensuring that the maximum number of atoms from the reactants are incorporated into the final product. acs.org For transformations involving tert-butyl pent-4-ynoate, this means prioritizing addition reactions over substitutions or eliminations that generate stoichiometric byproducts. For instance, the catalytic semihydrogenation of the alkyne to an alkene using dihydrogen (H₂) represents a perfectly atom-economical process. amazonaws.com Similarly, atom transfer radical addition (ATRA) reactions across the triple bond offer 100% atom economy in principle. uni-regensburg.de

The use of catalytic reagents over stoichiometric ones is another fundamental principle. acs.org Catalysts offer pathways with lower activation energies, reducing energy consumption and enabling reactions under milder conditions. The development of recoverable and reusable catalysts is particularly aligned with green chemistry goals, as demonstrated in some synthetic protocols where initial substrates can be recovered and reused. thieme-connect.com

Emerging strategies also include the use of biocatalysis . Enzymes operate under mild conditions (neutral pH, room temperature) in aqueous media and exhibit high specificity, which can reduce the need for protecting groups and hazardous solvents. acs.org While direct biocatalytic routes to this compound are still under exploration, related processes like the lipase-catalyzed enantioselective acetylation of racemic tert-butyl 3-hydroxypent-4-enoate highlight the potential of enzymes in creating chiral building blocks sustainably. frontiersin.orgnih.govresearchgate.net Further research to adapt such biocatalytic methods would represent a significant green advancement.

Finally, minimizing the use of hazardous solvents and developing processes that use benign alternatives like water, or even solvent-free conditions, are crucial. google.com Research into the synthesis of related compounds has noted that many current methods rely on toxic solvents and would benefit from greener alternatives to be considered fully sustainable. researchgate.net

Advancements in Catalytic Systems for Enhanced Selectivity and Efficiency

The terminal alkyne of this compound is a hub of reactivity, and recent advancements in catalysis have unlocked highly selective and efficient transformations. Transition metal catalysis, in particular, has been instrumental in functionalizing alkynes with precision. rsc.org

Controlling Reaction Pathways: A striking example of catalytic control is seen in the silver(I)-catalyzed π-cyclizations of tert-butyl 3-oxopent-4-ynoate derivatives. In these reactions, the choice of the silver salt's counterion and the addition of a base dramatically dictates the reaction outcome. Using silver hexafluoroantimonate (AgSbF₆) in methanol (B129727) selectively yields 4-hydroxy-2-pyrones via a 6-endo-dig cyclization. In contrast, employing a system of silver(I) carbonate (Ag₂CO₃) and DABCO in acetonitrile (B52724) switches the pathway to a 5-exo-dig cyclization, producing (Z)-configured pulvinones. nih.govacs.org This demonstrates how a catalytic system can be fine-tuned to achieve near-perfect selectivity between competing cyclization modes.

| Catalyst System | Solvent | Cyclization Mode | Product Type | Selectivity | Reference |

| AgSbF₆ | Methanol | 6-endo-dig | 4-Hydroxy-2-pyrone | Perfectly Selective | nih.gov |

| Ag₂CO₃ / DABCO | Acetonitrile | 5-exo-dig | Pulvinone | Perfectly Selective | nih.gov |

Efficient C-C Bond Formation: Palladium-catalyzed cross-coupling reactions are powerful tools for building molecular complexity. Copper-free Sonogashira couplings, for example, have been employed in the synthesis of complex bioactive molecules. In one instance, a derivative, (S)-tert-butyl 5-(2-(1-((tert-butoxycarbonyl)amino)propyl)-quinazolin-4-yl)pent-4-ynoate, was successfully coupled using a Pd/PᵗBu₃ catalytic system, showcasing the efficiency of modern catalysts in constructing carbon-carbon bonds under relatively mild conditions. nih.gov

Expanding the Catalytic Toolkit: The broader field of alkyne chemistry points to other catalytic systems with high potential for this compound.

Ruthenium Catalysts: Ruthenium complexes are highly effective for alkyne metathesis and the addition of carboxylic acids to alkynes. beilstein-journals.orguniovi.es For example, specific ruthenium(II) complexes can control the regioselectivity of addition to yield either Markovnikov or anti-Markovnikov products. uniovi.es

Copper Catalysts: As an inexpensive and abundant metal, copper is increasingly used in alkyne chemistry. It catalyzes various transformations, including coupling reactions with diazo compounds and denitrogenative annulations. mdpi.com

Rhodium Catalysts: Dirhodium catalysts, particularly those with bulky ligands, have been developed for enantioselective cycloadditions, demonstrating their utility in controlling stereochemistry. nih.gov

Organocatalysts: Chiral phase-transfer catalysts, such as those derived from Cinchona alkaloids, have been used for the asymmetric alkylation of glycine (B1666218) imines with propargyl bromide to produce precursors for α-amino acid esters, a strategy applicable to creating chiral derivatives from this compound. thieme-connect.combuchler-gmbh.com

These advancements collectively provide a sophisticated toolbox for chemists to manipulate the structure of this compound with unprecedented levels of control over selectivity (chemo-, regio-, and stereo-) and efficiency. nih.gov

Novel Synthetic Disconnections and Retrosynthetic Strategies

The utility of this compound as a synthetic building block is defined by the retrosynthetic disconnections it enables. Modern synthetic strategies increasingly view it as a versatile C5 unit that can be incorporated into complex targets through various bond-forming events.

Disconnection via Cross-Coupling: For molecules where the pent-4-ynoate moiety is attached to an aromatic or vinylic system, the key retrosynthetic disconnection is often a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. For example, the synthesis of quinazolin-4-one-based inhibitors involved disconnecting the C4-alkyne bond of the quinazoline (B50416) core, leading back to a halogenated quinazoline and a terminal alkyne derivative of this compound. nih.gov

Disconnection via Cyclization: Complex heterocyclic and carbocyclic systems can be disconnected to a linear this compound precursor. The silver-catalyzed synthesis of pyrones and pulvinones is a prime example, where the heterocyclic rings are formed in the final step from a substituted tert-butyl 3-oxopent-4-ynoate. nih.govacs.org This strategy allows for the rapid construction of complex cores from a relatively simple, acyclic starting material. A similar conceptual approach involves using ring-closing metathesis (RCM) on derivatives like tert-butyl 2-(bis(allyloxy)phosphoryl)pent-4-enoate to synthesize complex phosphorus-containing heterocycles. beilstein-journals.orgresearchgate.net

Disconnection via Alkylation (Introducing the C5 Unit): In some syntheses, the entire pent-4-ynoate fragment is introduced in a single step via alkylation. Retrosynthetically, this involves disconnecting the C2-C3 bond of the pentanoate chain. For instance, the synthesis of a caged nucleoside began with the alkylation of methyl 2-nitrophenylacetate using propargyl bromide to form the pent-4-ynoate skeleton. d-nb.info This approach is powerful for attaching the C5 building block to a nucleophilic carbon atom.

Functional Group Interconversion as a Strategy: A common strategy involves using this compound as a masked version of pent-4-ynoic acid. The tert-butyl ester serves as a robust protecting group that can be removed under acidic conditions (e.g., with TFA) once other synthetic manipulations are complete. rsc.org This allows the terminal alkyne to be modified first, for example, by silylation to introduce a triisopropylsilyl (TIPS) group, before deprotection of the carboxylic acid for subsequent reactions like amide coupling. rsc.org This retrosynthetic approach disconnects the final amide or ester bond, leading back to the functionalized pent-4-ynoic acid, and then back to the protected this compound.

These varied strategies highlight the flexibility of this compound, enabling chemists to design convergent and efficient synthetic routes to a wide array of complex molecular architectures.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl pent-4-ynoate, and how is purity validated?

this compound is synthesized via esterification of pent-4-ynoic acid with tert-butanol under acid catalysis (e.g., using H₂SO₄ or DCC). details a protocol involving 1,4-pentynoic acid, tert-butanol, and dimethylaminopyridine (DMAP) in dichloromethane, followed by purification via column chromatography. Structural validation employs -NMR (e.g., δ 1.45 ppm for tert-butyl protons) and IR spectroscopy (C≡C stretch at ~2110 cm⁻¹). Purity is confirmed by thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key signals indicate successful synthesis?

Key techniques include:

- -NMR : Tert-butyl protons appear as a singlet at δ 1.45 ppm; the alkyne proton (C≡CH) resonates at δ 1.85–2.10 ppm.

- IR Spectroscopy : Alkyne C≡C stretch (~2110 cm⁻¹) and ester carbonyl (C=O) at ~1720 cm⁻¹.

- GC-MS : To confirm molecular ion peaks (e.g., m/z 154 for the ester fragment). These methods, combined with elemental analysis, ensure structural fidelity .

Q. What safety protocols are recommended for handling tert-butyl esters in laboratory settings?

While specific data on this compound is limited, tert-butyl hydroperoxide guidelines () suggest:

- Store in airtight containers at –20°C to prevent decomposition.

- Use explosion-proof equipment and avoid sparks during transfers.

- Work in a fume hood with personal protective equipment (PPE). Always consult SDS for compound-specific hazards .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound synthesis?

Statistical DoE (e.g., factorial designs) identifies critical variables (e.g., temperature, catalyst loading, solvent polarity). highlights its use in tert-butyl hydroperoxide-mediated epoxidations, where factors like Mo(CO)₆ catalyst concentration and reaction time are optimized via ANOVA. Apply similar methodologies to maximize yield and minimize side products (e.g., tert-butyl ester hydrolysis) .

Q. What role does this compound play in constructing protein mimics or therapeutic scaffolds?

demonstrates its use as a modular building block in synthesizing HIV-gp120 epitope mimics. The alkyne moiety enables click chemistry (e.g., CuAAC) for cyclization, while the tert-butyl group enhances solubility during solid-phase peptide synthesis. Such applications require orthogonal protection strategies and HPLC purification for bioactive validation .

Q. How do computational methods (e.g., DFT) predict the conformational stability of tert-butyl groups in esters like this compound?

shows DFT calculations with explicit solvent models explain tert-butyl group orientation (axial vs. equatorial) in triazinanes. For this compound, similar studies can assess steric effects on reactivity or stability. Low-temperature NMR (as in ) may experimentally validate these predictions .

Q. What analytical challenges arise in detecting trace impurities or degradation products of tert-butyl pent-ynoates?

Use hyphenated techniques:

- LC-MS/MS : Identifies hydrolyzed byproducts (e.g., pent-4-ynoic acid) at ppm levels.

- Headspace GC : Detects volatile tert-butanol from ester hydrolysis.

- Stability-indicating assays : Stress testing under heat/humidity (e.g., 40°C/75% RH) quantifies degradation kinetics .

Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data for tert-butyl esters?

Cross-validate methods using:

- Controlled replicates : Ensure reproducibility under identical conditions.

- Advanced NMR techniques : -NMR DEPT or 2D-COSY to resolve signal overlaps.

- Peer-reviewed protocols : Prioritize OECD GLP-compliant studies () for benchmarking .

Methodological Best Practices

- Synthetic Optimization : Use Response Surface Methodology (RSM) to model nonlinear relationships between variables (e.g., solvent polarity vs. reaction rate) .

- Data Presentation : Follow IB guidelines (): Tabulate NMR shifts, report confidence intervals for yields, and use error bars in kinetic plots .

- Ethical Research Design : Align with biomedical frameworks () for preclinical studies, emphasizing reproducibility and transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.